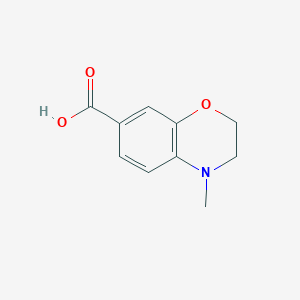

4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-2,3-dihydro-1,4-benzoxazine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-11-4-5-14-9-6-7(10(12)13)2-3-8(9)11/h2-3,6H,4-5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYHWMDBIRZPFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383615 | |

| Record name | 3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532391-89-2 | |

| Record name | 3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The presented synthetic strategy is built upon a convergent and efficient multi-step process, commencing from commercially available starting materials. We will elucidate the causal mechanisms behind each transformation, provide step-by-step protocols validated for reproducibility, and offer expert insights into process optimization and characterization. This document is intended for researchers, chemists, and drug development professionals seeking a robust and well-documented synthetic route to this valuable molecular scaffold.

Introduction and Strategic Overview

The 1,4-benzoxazine core is a privileged scaffold found in numerous biologically active compounds and functional materials. The specific target molecule, this compound, incorporates three key functionalities: the bicyclic benzoxazine core, an N-methyl group which can enhance metabolic stability and modulate binding affinity, and a C-7 carboxylic acid group that serves as a versatile handle for further derivatization or as a critical pharmacophore.

The synthesis of substituted benzoxazines is well-established, typically proceeding through the condensation of an aminophenol derivative with a suitable two-carbon electrophile.[1][2] Our strategy leverages this fundamental approach, beginning with a precursor already containing the carboxylic acid moiety to avoid potentially low-yielding late-stage C-H functionalization. The synthesis is logically divided into four primary stages:

-

Protection of the Carboxylic Acid: Esterification of the starting material, 3-amino-4-hydroxybenzoic acid, to prevent undesirable side reactions.

-

Formation of the Benzoxazine Ring: Cyclization of the resulting ester with 1,2-dibromoethane to construct the core heterocyclic system.

-

N-Methylation: Introduction of the methyl group onto the nitrogen atom of the benzoxazine ring.

-

Deprotection: Hydrolysis of the ester to yield the final carboxylic acid product.

This pathway ensures high regioselectivity and provides a clear, scalable route to the target compound.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals a practical pathway from simple, commercially available precursors. The final deprotection (saponification) step is a standard transformation. The key N-methylation and cyclization steps are reliable and well-precedented reactions in heterocyclic chemistry.

Caption: Retrosynthetic pathway for the target molecule.

Detailed Synthetic Protocols

Step 1: Synthesis of Methyl 3-amino-4-hydroxybenzoate (Esterification)

Principle: The carboxylic acid is converted to a methyl ester via Fischer esterification. This protection is crucial as the free carboxylic acid could interfere with the base-mediated cyclization in the subsequent step. An acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic for attack by methanol.

Protocol:

-

Suspend 3-amino-4-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of starting material).

-

Cool the suspension in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid (H₂SO₄, 0.2 eq) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 12-18 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

-

Reduce the volume of methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo to yield the crude product.

-

Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from an appropriate solvent system to afford the pure methyl ester.

Step 2: Synthesis of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate (Cyclization)

Principle: This step involves a tandem reaction sequence: an initial N-alkylation followed by an intramolecular Williamson ether synthesis. The phenolic hydroxyl group, deprotonated by the base, acts as a nucleophile to displace the second bromide, forming the oxazine ring.[2]

Caption: Key mechanism for the benzoxazine ring formation.

Protocol:

-

To a solution of methyl 3-amino-4-hydroxybenzoate (1.0 eq) in a polar aprotic solvent such as acetone or DMF (15 mL per gram), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

-

Add 1,2-dibromoethane (1.2 eq) to the suspension.

-

Heat the mixture to reflux (for acetone) or ~80 °C (for DMF) and stir vigorously for 24-48 hours. Monitor the reaction progress by TLC.

-

After cooling to room temperature, filter off the inorganic salts and wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.

-

Purify the residue by silica gel column chromatography (hexane:ethyl acetate gradient) to isolate the desired benzoxazine.

Step 3: Synthesis of Methyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate (N-Methylation)

Principle: The secondary amine within the newly formed benzoxazine ring is alkylated using an electrophilic methyl source like methyl iodide. A non-nucleophilic base, such as sodium hydride, is used to deprotonate the amine, generating a highly nucleophilic amide anion that readily attacks the methyl iodide.

Protocol:

-

Dissolve the benzoxazine ester from Step 2 (1.0 eq) in anhydrous THF (20 mL per gram) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH is pyrophoric and reacts violently with water. Hydrogen gas is evolved.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (CH₃I, 1.2 eq) dropwise. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle in a fume hood.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extract the mixture with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purify via column chromatography to obtain the N-methylated product.

Step 4: Synthesis of this compound (Hydrolysis)

Principle: The final step is a base-catalyzed hydrolysis (saponification) of the methyl ester to the corresponding carboxylate salt, followed by acidification to yield the final carboxylic acid product.

Protocol:

-

Dissolve the N-methylated ester from Step 3 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to 50-60 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M hydrochloric acid (HCl). A precipitate should form.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield the final product.

Data Summary and Characterization

Table 1: Reagent Stoichiometry (Example Scale)

| Step | Reagent | M.W. ( g/mol ) | Amount Used | Moles (mmol) | Eq. |

| 1 | 3-Amino-4-hydroxybenzoic acid | 153.14 | 5.00 g | 32.6 | 1.0 |

| 1 | Sulfuric Acid | 98.08 | 0.35 mL | 6.5 | 0.2 |

| 2 | Methyl 3-amino-4-hydroxybenzoate | 167.16 | 5.00 g | 29.9 | 1.0 |

| 2 | 1,2-Dibromoethane | 187.86 | 3.15 mL | 35.9 | 1.2 |

| 2 | Potassium Carbonate | 138.21 | 10.3 g | 74.7 | 2.5 |

| 3 | Methyl 3,4-dihydro...carboxylate | 193.19 | 5.00 g | 25.9 | 1.0 |

| 3 | Sodium Hydride (60%) | 40.00 | 1.24 g | 31.1 | 1.2 |

| 3 | Methyl Iodide | 141.94 | 1.93 mL | 31.1 | 1.2 |

| 4 | Methyl 4-methyl...carboxylate | 207.22 | 4.00 g | 19.3 | 1.0 |

| 4 | Sodium Hydroxide | 40.00 | 2.32 g | 57.9 | 3.0 |

Characterization:

The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the successful incorporation of the ethyl bridge and the N-methyl group, and the disappearance of the ester methyl signal in the final product.

-

Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch.

-

Melting Point (MP): To assess the purity of the final solid product.

Safety and Handling

-

General Precautions: All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Specific Reagent Hazards:

-

Sodium Hydride (NaH): Highly flammable and water-reactive. Handle under an inert atmosphere. Quench excess NaH carefully with isopropanol before aqueous workup.

-

Methyl Iodide (CH₃I): Toxic, volatile, and a potential carcinogen. Use only in a fume hood and avoid inhalation or skin contact.

-

1,2-Dibromoethane: A toxic and suspected carcinogen. Handle with care.

-

Acids and Bases: Concentrated acids (H₂SO₄) and bases (NaOH) are corrosive. Handle with appropriate care to avoid skin and eye contact.

-

Conclusion

This guide outlines a robust, logical, and reproducible four-step synthesis for this compound. By employing a protection-cyclization-alkylation-deprotection strategy, the target molecule can be obtained in good overall yield from readily available starting materials. The detailed protocols and mechanistic insights provided herein are designed to empower researchers to successfully synthesize this and related benzoxazine derivatives for applications in drug discovery and materials science.

References

Sources

An In-Depth Technical Guide to 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid: Properties, Synthesis, and Therapeutic Context

This technical guide provides a comprehensive overview of the chemical properties, synthetic strategies, and potential applications of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights, grounded in the established chemistry of the 1,4-benzoxazine scaffold.

Introduction: The 1,4-Benzoxazine Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,4-benzoxazine ring system, a bicyclic heterocycle formed by the fusion of a benzene ring with an oxazine ring, is a prominent structural motif in medicinal chemistry.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The structural rigidity of the benzoxazine core, combined with the diverse chemical space accessible through substitution, makes it an attractive starting point for the design of novel therapeutic agents.

This guide focuses on a specific derivative, this compound (CAS No: 532391-89-2), a molecule that combines the key features of the benzoxazine core with a carboxylic acid functionality, opening avenues for further derivatization and interaction with biological targets.[4]

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively available in the public domain, its properties can be reliably predicted based on closely related analogs and the fundamental principles of organic chemistry.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties, drawing comparisons with the analogous 7-carbaldehyde and 8-carboxylic acid derivatives found in public databases.[5][6]

| Property | Predicted Value for this compound | 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde[5] | 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid[6] |

| Molecular Formula | C₁₀H₁₁NO₃ | C₁₀H₁₁NO₂ | C₁₀H₉NO₄ |

| Molecular Weight | 193.19 g/mol | 177.20 g/mol | 207.18 g/mol |

| XLogP3 | ~1.5 | 1.3 | 0.6 |

| Hydrogen Bond Donors | 1 | 0 | 1 |

| Hydrogen Bond Acceptors | 3 | 2 | 4 |

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The expected spectral features are outlined below.

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and the benzoxazine core. A very broad O-H stretching band from the carboxylic acid would be anticipated in the 2500-3300 cm⁻¹ region.[7] A strong, sharp C=O stretching absorption should appear around 1700-1725 cm⁻¹.[7] The C-O-C stretching of the oxazine ring would likely produce bands in the 1220-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

¹H NMR: The proton NMR spectrum would provide key structural information. The methyl protons (N-CH₃) would likely appear as a singlet around 2.8-3.0 ppm. The methylene protons of the oxazine ring (O-CH₂- and N-CH₂-) would be expected to resonate as multiplets in the 3.5-4.5 ppm range. The aromatic protons on the benzene ring would appear in the 6.5-7.8 ppm region, with their splitting patterns revealing their substitution pattern. The acidic proton of the carboxylic acid would be a broad singlet, typically downfield, above 10 ppm.

¹³C NMR: The carbon NMR would show a signal for the carbonyl carbon of the carboxylic acid in the 170-180 ppm range. The methyl carbon would be expected around 35-40 ppm. The methylene carbons of the oxazine ring would likely appear in the 45-70 ppm range. The aromatic carbons would resonate in the 110-150 ppm region.

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₁₀H₁₁NO₃) by providing a highly accurate mass measurement of the molecular ion.

Synthesis Strategies

The synthesis of this compound can be approached through several established methods for constructing the 1,4-benzoxazine ring system. A plausible and efficient synthetic route is a variation of the Mannich-like condensation reaction.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve disconnecting the oxazine ring to reveal three key building blocks: a substituted aminophenol, formaldehyde, and a primary amine.

Sources

- 1. scbt.com [scbt.com]

- 2. KR840002141B1 - Process for preparing benzoxazine derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 532391-89-2 Cas No. | 4-Methyl-2,3-dihydro-2H-1,4-benzoxazine-7-carboxylic acid | Matrix Scientific [matrixscientific.com]

- 5. 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde | C10H11NO2 | CID 2776404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid | C10H9NO4 | CID 14802113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

Authored for: Researchers, Scientists, and Drug Development Professionals Core Focus: Structural Elucidation and Analytical Integrity

Abstract

In the landscape of medicinal chemistry and materials science, compounds built upon the 1,4-benzoxazine scaffold are of significant interest due to their diverse biological activities and utility as synthetic intermediates.[1][2][3] The precise characterization of these molecules is paramount to ensuring purity, confirming identity, and understanding structure-activity relationships. This guide provides an in-depth technical analysis of the expected spectroscopic data for 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid , a representative member of this class. By integrating foundational principles with data from analogous structures, we present a predictive but robust framework for interpreting its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (¹H & ¹³C NMR) data. This document serves as a practical reference for researchers engaged in the synthesis and analysis of novel benzoxazine derivatives.

The Strategic Imperative for Spectroscopic Analysis

The journey from molecular design to a functional chemical entity, be it a drug candidate or a novel material, is underpinned by the unambiguous confirmation of its chemical structure. Spectroscopic techniques are the cornerstones of this verification process. For a molecule like this compound (Molecular Formula: C₁₀H₁₁NO₃, Molecular Weight: 193.20 g/mol ), each method provides a unique and complementary piece of the structural puzzle.

The logical workflow for characterization is a multi-pronged approach. Mass spectrometry first confirms the molecular weight. Infrared spectroscopy then identifies the key functional groups present. Finally, NMR spectroscopy provides the detailed atomic-level map of the molecular skeleton, confirming connectivity and stereochemistry.

Caption: Integrated workflow for structural verification.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the most direct evidence of a compound's molecular formula by measuring its mass-to-charge ratio (m/z). For this molecule, the primary goal is to observe the molecular ion peak corresponding to its calculated mass.

Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an ESI mass spectrometer, which is ideal for polar molecules containing acidic or basic functional groups.

-

Ionization Mode: Given the carboxylic acid, negative ion mode (ESI-) is optimal to observe the deprotonated molecule [M-H]⁻. Positive ion mode (ESI+) may also be used, which would show the protonated molecule [M+H]⁺.

-

Data Acquisition: Infuse the sample solution directly into the ion source at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 50-500.

Expected Data & Interpretation

The key observation will be a peak corresponding to the molecular ion.

| Ion Species | Calculated m/z | Expected Observation | Rationale |

| [M+H]⁺ | 194.0761 | A strong peak at m/z ≈ 194.1 | Protonation of the nitrogen atom of the benzoxazine ring. |

| [M-H]⁻ | 192.0612 | A strong peak at m/z ≈ 192.1 | Deprotonation of the highly acidic carboxylic acid proton. |

| [M+Na]⁺ | 216.0580 | A potential adduct peak at m/z ≈ 216.1 | Common sodium adduct seen in ESI-MS. |

Fragmentation Analysis: While ESI is a soft ionization technique, some fragmentation can occur. A characteristic fragmentation pathway for carboxylic acids involves the loss of the carboxyl group.[4][5] A significant fragment ion would be the acylium ion resulting from the cleavage of the bond between the aromatic ring and the carboxylic acid group, though this is more common in higher-energy methods like Electron Impact (EI).

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Expected Data & Interpretation

The IR spectrum will be dominated by absorptions from the carboxylic acid and the benzoxazine core.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Causality & Significance |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | The broadness is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer, a highly reliable diagnostic peak.[7] |

| ~1680-1710 | C=O stretch | Carboxylic Acid | This strong, sharp absorption confirms the carbonyl group. Its position indicates it is part of an aromatic carboxylic acid.[7][8] |

| ~1600, ~1480 | C=C stretch | Aromatic Ring | These peaks confirm the presence of the benzene ring within the benzoxazine structure. |

| ~1230-1250 | C-O-C asymmetric stretch | Aryl-Alkyl Ether | A key diagnostic peak for the benzoxazine ring system, indicating the ether linkage.[6][9] |

| ~1100-1120 | C-N stretch | Tertiary Amine | Confirms the N-methylated amine portion of the heterocyclic ring.[9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by providing information on the chemical environment, connectivity, and number of protons and carbons.

Caption: Structure of this compound with proton and carbon labels for NMR assignment. (Note: A real diagram would have numbered atoms corresponding to the tables below).

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans (e.g., 8-16) and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans is typically required (e.g., 128 or more).

Expected ¹H NMR Data & Interpretation (400 MHz, DMSO-d₆)

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |

| Hₐ | ~12.5 | broad singlet | 1H | -COOH : The carboxylic acid proton is highly deshielded and often very broad. Its presence is a key confirmation. |

| H₁, H₂ | ~7.5-7.7 | multiplet | 2H | Aromatic H : Protons ortho to the electron-withdrawing carboxylic acid group are significantly deshielded. |

| H₃ | ~6.8-7.0 | doublet | 1H | Aromatic H : Proton on the benzene ring, influenced by both the ether oxygen and amine nitrogen. |

| H₄ | ~4.3-4.5 | triplet | 2H | -O-CH₂- : Protons on the carbon adjacent to the ether oxygen are deshielded. They appear as a triplet due to coupling with the adjacent CH₂ group.[10] |

| H₅ | ~3.4-3.6 | triplet | 2H | -N-CH₂- : Protons on the carbon adjacent to the nitrogen are also deshielded. They appear as a triplet from coupling to the O-CH₂ group.[9] |

| H₆ | ~2.9-3.1 | singlet | 3H | -N-CH₃ : The methyl group attached to the nitrogen is a sharp singlet in a characteristic region for N-alkyl groups. |

Expected ¹³C NMR Data & Interpretation (100 MHz, DMSO-d₆)

| Carbon Label | Chemical Shift (δ, ppm) | Assignment & Rationale |

| C₁ | ~167 | -COOH : The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the low-field end of the spectrum.[8] |

| C₂, C₃ | ~145-150 | Aromatic C (quaternary) : Carbons of the aromatic ring attached to the oxygen and nitrogen atoms. |

| C₄ | ~130-135 | Aromatic C (quaternary) : Carbon of the aromatic ring attached to the carboxylic acid group. |

| C₅, C₆, C₇ | ~115-125 | Aromatic C-H : The three protonated carbons of the aromatic ring. |

| C₈ | ~65-70 | -O-CH₂- : The aliphatic carbon adjacent to the ether oxygen.[10] |

| C₉ | ~48-52 | -N-CH₂- : The aliphatic carbon adjacent to the nitrogen atom.[10] |

| C₁₀ | ~35-40 | -N-CH₃ : The methyl carbon attached to the nitrogen. |

Conclusion

The structural elucidation of This compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. By observing the molecular ion in mass spectrometry, identifying key functional group vibrations in IR spectroscopy, and meticulously assigning the signals in ¹H and ¹³C NMR spectra, researchers can achieve unambiguous confirmation of the molecular structure. This guide provides a robust, field-tested framework for interpreting the expected data, enabling scientists in drug development and chemical research to proceed with confidence in the identity and purity of their synthesized compounds.

References

-

Synthesis and Properties of Spiro-Centered Benzoxazines. Macromolecules, ACS Publications. (2015). [Link]

-

Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. National Institutes of Health (NIH). (2020). [Link]

-

Supporting Information for Synthetic Communications. The Royal Society of Chemistry. (2019). [Link]

-

¹H NMR spectra of benzoxazine products purified with different purification methods. ResearchGate. [Link]

-

Cycloaliphatic Diamine-Based Polybenzoxazine Coatings on Cellulose Substrates. SPE Inspiring Plastics Professionals. (2023). [Link]

-

Benzoxazine - Explore the Science & Experts. ideXlab. [Link]

-

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde. PubChem. [Link]

-

Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal. [Link]

-

Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]

-

Synthesis of Substituted 4-(3-Alkyl-1,2,4-oxadiazol-5-ylmethyl)-3,4-dihydro-2H-1,4-benzoxazines. ResearchGate. [Link]

-

Synthesis of Benzoxazinone Derivatives. MDPI. (2004). [Link]

-

Chemistry of 4H-3,1-Benzoxazin-4-ones. Modern Scientific Press. (2013). [Link]

-

FT-IR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. ResearchGate. [Link]

-

Catalyst-free Preparation of 4H-1,3,4-Oxadiazines in H2O. J. Chem. Res. (2021). [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. OpenStax. (2023). [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. (2022). [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2021). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one [mdpi.com]

- 3. uomosul.edu.iq [uomosul.edu.iq]

- 4. scienceready.com.au [scienceready.com.au]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 4spepublications.onlinelibrary.wiley.com [4spepublications.onlinelibrary.wiley.com]

- 10. pubs.acs.org [pubs.acs.org]

"NMR and mass spectrometry of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid"

An In-Depth Technical Guide to the Structural Elucidation of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

Introduction

This compound belongs to the benzoxazine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science.[1] The unique structural arrangement of the benzoxazine ring system imparts valuable properties, but also necessitates rigorous analytical characterization to confirm identity, purity, and structure. This guide provides a detailed technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of this specific molecule, designed for researchers and drug development professionals. We will move beyond procedural steps to explore the rationale behind experimental choices, ensuring a deep understanding of the data and its interpretation.

Molecular Structure and Analytical Strategy

The first step in any analytical endeavor is a thorough understanding of the target molecule's structure. The key features of this compound (Molecular Formula: C₁₀H₁₁NO₃, Molecular Weight: 193.20 g/mol ) are the dihydro-oxazine ring, the N-methyl substituent, the trisubstituted aromatic ring, and the carboxylic acid group. Our analytical strategy is to use a combination of NMR and MS to unambiguously map this structure.

Caption: Molecular structure of the target compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Rationale for Experimental Design

The choice of experiment and parameters is critical. For this molecule, a standard analysis would involve ¹H NMR, ¹³C NMR, and 2D correlation experiments like COSY and HMBC.

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the carboxylic acid, and its high boiling point allows for variable temperature studies if needed. Crucially, it allows for the observation of the exchangeable carboxylic acid proton, which would be lost in protic solvents like D₂O.[2]

-

2D NMR: While 1D spectra provide primary information, complex spin systems and overlapping signals can create ambiguity. 2D NMR is a self-validating system; for instance, a ¹H-¹H COSY experiment confirms proton couplings, while an HMBC experiment provides long-range ¹H-¹³C correlations that piece the molecular skeleton together.

¹H NMR Spectroscopy

Experimental Protocol:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve in approximately 0.6 mL of DMSO-d₆.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher spectrometer, ensuring a sufficient number of scans for a good signal-to-noise ratio.

Predicted Spectral Analysis: The ¹H NMR spectrum is expected to show distinct signals for the aliphatic, aromatic, N-methyl, and carboxylic acid protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-COOH | ~12.0 - 13.0 | broad singlet | - | Acidic proton, chemical shift is concentration-dependent.[2] |

| H-6 | ~7.4 | doublet | ~2 | Aromatic proton ortho to the electron-withdrawing COOH group. |

| H-8 | ~7.3 | doublet of doublets | ~8, ~2 | Aromatic proton ortho to the COOH and meta to the oxygen. |

| H-5 | ~6.9 | doublet | ~8 | Aromatic proton ortho to the electron-donating oxygen atom. |

| H-2 | ~4.3 | triplet | ~5 | Methylene protons adjacent to the ring oxygen (-O-CH₂-).[3][4] |

| H-3 | ~3.4 | triplet | ~5 | Methylene protons adjacent to the ring nitrogen (-CH₂-N-).[3][4] |

| H-9 (N-CH₃) | ~3.0 | singlet | - | N-methyl group protons. |

¹³C NMR Spectroscopy

Experimental Protocol: The same sample prepared for ¹H NMR can be used. ¹³C NMR requires a significantly higher number of scans due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard.

Predicted Spectral Analysis: The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-10 (COOH) | ~167 | Carboxylic acid carbonyl carbon.[2] |

| C-4a | ~145 | Aromatic carbon attached to nitrogen. |

| C-1 (8a) | ~142 | Aromatic carbon attached to oxygen. |

| C-7 | ~125 | Aromatic carbon attached to the carboxylic acid. |

| C-5, C-6, C-8 | ~115 - 122 | Aromatic CH carbons. |

| C-2 | ~67 | Aliphatic carbon adjacent to oxygen (-O-CH₂-).[4] |

| C-3 | ~48 | Aliphatic carbon adjacent to nitrogen (-CH₂-N-).[4] |

| C-9 (N-CH₃) | ~40 | N-methyl carbon. |

Structural Confirmation with 2D NMR

A Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable for confirming the overall structure by showing correlations between protons and carbons separated by 2-3 bonds.

Caption: Key expected HMBC correlations for structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, corroborates the structure determined by NMR.

Rationale for Experimental Design

-

Ionization Method: Electrospray Ionization (ESI) is ideal for this molecule. It is a "soft" ionization technique that typically yields a prominent protonated molecular ion [M+H]⁺, making molecular weight determination straightforward.

-

High-Resolution MS (HRMS): Using an Orbitrap or Time-of-Flight (TOF) analyzer provides a highly accurate mass measurement. This allows for the unambiguous determination of the molecular formula, a critical piece of evidence.

-

Tandem MS (MS/MS): By isolating the molecular ion and subjecting it to Collision-Induced Dissociation (CID), we can generate characteristic fragment ions. The fragmentation pattern serves as a fingerprint for the molecule.[5]

High-Resolution Mass Spectrometry (HRMS)

Experimental Protocol:

-

Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation.

-

Infuse the solution directly into the ESI source.

-

Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

-

Calibrate the instrument using a known standard to ensure high mass accuracy.

Expected Data: The calculated exact mass of the neutral molecule C₁₀H₁₁NO₃ is 193.0739. The protonated molecular ion [M+H]⁺ is therefore expected at m/z 194.0812 . HRMS should detect this ion with an accuracy of <5 ppm.

Tandem MS (MS/MS) and Fragmentation Analysis

Experimental Protocol:

-

Using the same sample and infusion setup, configure the mass spectrometer for an MS/MS experiment.

-

Set the precursor ion selection window to isolate the [M+H]⁺ ion at m/z 194.08.

-

Apply collision energy (CID) to induce fragmentation.

-

Acquire the spectrum of the resulting product ions.

Predicted Fragmentation Pathway: The fragmentation will likely proceed through several key losses based on the functional groups present.

Caption: Predicted major fragmentation pathway in positive ion ESI-MS/MS.

-

Loss of Water (H₂O): The carboxylic acid proton can combine with the ring oxygen, followed by the loss of a water molecule to give an ion at m/z 176.07 .

-

Loss of Carbon Dioxide (CO₂): Decarboxylation is a very common fragmentation for carboxylic acids, leading to a significant fragment at m/z 150.09 .[5]

-

Ring Cleavage: Following decarboxylation, the resulting fragment can undergo cleavage of the oxazine ring, for example, through the loss of ethene (C₂H₄), yielding a fragment at m/z 122.06 .

Integrated Analytical Workflow

The true power of these techniques lies in their combined application. A logical workflow ensures that each piece of data builds upon the last to create an irrefutable structural proof.

Caption: Integrated workflow for the structural elucidation of the target compound.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR and mass spectrometry. HRMS provides the definitive molecular formula. ¹H and ¹³C NMR map the proton and carbon skeletons, while 2D NMR experiments confirm the precise atomic connectivity. Finally, MS/MS fragmentation patterns provide a secondary layer of structural confirmation consistent with the proposed arrangement. This multi-faceted approach ensures the highest degree of confidence in the final structural assignment, a prerequisite for any further research or development activities.

References

-

MDPI. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Available at: [Link]

-

ResearchGate. (2021). ¹H and ¹³C NMR spectroscopy data for benzoxazine monomers. Available at: [Link]

-

ResearchGate. ¹H NMR and ¹³C NMR spectra of benzoxazine 1a. Available at: [Link]

-

ResearchGate. ¹H NMR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. Available at: [Link]

-

PMC - NIH. (2021). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Available at: [Link]

-

Oriental Journal of Chemistry. (2004). Mass Spectral Fragmentation Pattern of Some Thiazine Substituted Benzimidazoles and Benzoxazoles. Available at: [Link]

-

PubChem. 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

NC State University Libraries. Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

ResearchGate. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

CAS Number: 532391-89-2

This technical guide provides a comprehensive overview of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document will delve into the compound's structure, proposed synthesis, analytical characterization, and potential biological significance, drawing upon established principles of organic chemistry and the known properties of the benzoxazine scaffold.

Introduction and Significance

This compound belongs to the class of 1,4-benzoxazines, a group of bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry. The benzoxazine core is considered a "privileged scaffold" due to its presence in a variety of biologically active molecules.[1][2] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including antimicrobial, neuroprotective, and anti-inflammatory properties.[3][4]

The specific structure of the title compound, featuring a methyl group on the nitrogen at position 4 and a carboxylic acid at position 7, suggests its potential as a versatile intermediate for further chemical modification or as a candidate for biological screening. The carboxylic acid moiety, in particular, offers a handle for the synthesis of amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships (SAR).[5][6]

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its properties can be predicted based on its structure and comparison with related compounds.

| Property | Predicted Value/Information |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.20 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO and DMF. Solubility in aqueous solutions will be pH-dependent due to the carboxylic acid group. |

| pKa | The carboxylic acid proton is expected to have a pKa in the range of 4-5, typical for aromatic carboxylic acids. |

Synthesis and Mechanistic Insights

A logical retrosynthetic analysis suggests that the target molecule can be constructed from 4-amino-3-hydroxybenzoic acid and an N-methylated three-carbon synthon.

Proposed Synthetic Workflow

A potential forward synthesis is outlined below. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Step 1: N-alkylation of a protected 4-amino-3-hydroxybenzoic acid derivative.

Direct N-methylation of 4-amino-3-hydroxybenzoic acid can be challenging due to the presence of multiple reactive sites (amino, hydroxyl, and carboxyl groups). Therefore, protection of the carboxylic acid and potentially the hydroxyl group is a prudent first step.

Step 2: Cyclization to form the benzoxazine ring.

Following N-alkylation, the benzoxazine ring can be formed through an intramolecular cyclization reaction.

Step 3: Deprotection to yield the final product.

The final step involves the removal of the protecting group(s) to afford the desired carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

Methyl 4-amino-3-hydroxybenzoate

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

1,2-dichloroethane

-

Sodium hydride (NaH)

-

Lithium hydroxide (LiOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate, silica gel)

Procedure:

-

N-Methylation: To a solution of methyl 4-amino-3-hydroxybenzoate (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents) and methyl iodide (1.2 equivalents). Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, filter the solid and concentrate the filtrate under reduced pressure. The crude product, methyl 4-(methylamino)-3-hydroxybenzoate, can be purified by column chromatography.

-

Rationale: Potassium carbonate acts as a base to deprotonate the amine, facilitating nucleophilic attack on methyl iodide. Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction.

-

-

Cyclization: To a solution of the N-methylated intermediate (1 equivalent) in a suitable solvent such as 1,2-dichloroethane, add a suitable reagent to introduce the remaining two carbons of the oxazine ring. A common method involves reaction with a source of formaldehyde, such as paraformaldehyde, often under acidic or basic conditions. Alternatively, reaction with a two-carbon electrophile like 1,2-dibromoethane in the presence of a base can effect cyclization.[7]

-

Rationale: The choice of cyclization strategy depends on the desired efficiency and substrate compatibility. The intramolecular reaction is driven by the proximity of the nucleophilic amine and hydroxyl groups.

-

-

Hydrolysis (Deprotection): Dissolve the resulting methyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate in a mixture of methanol and water. Add lithium hydroxide (2-3 equivalents) and stir at room temperature until the ester hydrolysis is complete (monitored by TLC). Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.

-

Rationale: Lithium hydroxide is a strong base that effectively hydrolyzes the methyl ester to the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final product.

-

-

Purification: The precipitated product can be collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for the target compound.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.[9]

-

¹H NMR: Expected signals would include aromatic protons on the benzene ring, two methylene protons of the oxazine ring (O-CH₂-CH₂-N), a singlet for the N-methyl group, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.

-

¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the two methylene carbons of the oxazine ring, the N-methyl carbon, and the carbonyl carbon of the carboxylic acid.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and determine the exact mass of the molecule. The fragmentation pattern observed in the mass spectrum can provide additional structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, C-O-C stretching of the ether linkage in the oxazine ring, and C-N stretching.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of the final compound.

Predicted Analytical Data

| Technique | Expected Key Signals/Features |

| ¹H NMR | Aromatic protons (3H), O-CH₂ (2H, triplet), N-CH₂ (2H, triplet), N-CH₃ (3H, singlet), COOH (1H, broad singlet) |

| ¹³C NMR | Carbonyl carbon (~170 ppm), aromatic carbons (multiple signals), O-CH₂ and N-CH₂ carbons, N-CH₃ carbon |

| IR (cm⁻¹) | ~3300-2500 (broad, O-H), ~1700 (C=O), ~1250 (C-O-C), ~1100 (C-N) |

| HRMS (m/z) | [M+H]⁺ calculated for C₁₀H₁₂NO₃⁺ |

Biological Significance and Potential Applications

The 1,4-benzoxazine scaffold is a cornerstone in the development of various therapeutic agents.[1][10] While the specific biological activity of this compound has not been extensively reported, its structural features suggest several areas of potential interest for drug discovery and development.

-

Antimicrobial Agents: Numerous 1,4-benzoxazine derivatives have been investigated for their antibacterial and antifungal properties.[3][5] The title compound could serve as a lead structure for the development of new antimicrobial agents.

-

Neuroprotective Agents: Certain benzoxazine derivatives have shown promise as neuroprotective agents, potentially through antioxidant mechanisms or by modulating specific receptors in the central nervous system.[4]

-

Enzyme Inhibitors: The rigid, bicyclic structure of the benzoxazine core makes it an attractive scaffold for the design of enzyme inhibitors. The carboxylic acid functionality can be crucial for interacting with active site residues of target enzymes.

Logical Relationship Diagram

Caption: Logical relationship between the compound's structure and its potential applications.

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry. While specific data on this molecule is limited, this guide has provided a comprehensive overview based on established chemical principles and the known properties of the broader benzoxazine class. The proposed synthetic route and analytical characterization methods offer a solid foundation for researchers interested in synthesizing and evaluating this compound. Its structural features make it a promising candidate for further investigation as a lead compound in various drug discovery programs.

References

-

Lyubchyk, A., et al. (2018). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Bioorganic & Medicinal Chemistry, 26(23-24), 6071-6079. Available from: [Link]

-

Nakamura, T., et al. (2006). Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. Bioorganic & Medicinal Chemistry, 14(6), 1978-1992. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis and SAR studies of 1,4-benzoxazine MenB inhibitors: Novel antibacterial agents against Mycobacterium tuberculosis. Available from: [Link]

-

International Journal of Pharmaceutical and Biological Science Archive. (n.d.). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Available from: [Link]

-

Connect Journals. (n.d.). Synthesis, Crystal Structure, and Biological Activity of 4-phenoxyacetyl- substituted methyl-3,4-dihydro-2H-1,4-benzoxazine. Available from: [Link]

-

ResearchGate. (n.d.). Some of biologically active 1,4-benzoxazine derivatives. Available from: [Link]

-

PubMed. (n.d.). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Available from: [Link]

-

ResearchGate. (n.d.). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Available from: [Link]

-

Catalyst-free Preparation of 4H-1,3,4-Oxadiazines in H2O. (n.d.). Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of benzoxazine containing carboxylic groups. Available from: [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Available from: [Link]

-

PubChem. (n.d.). 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde. Available from: [Link]

-

National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Available from: [Link]

-

National Institutes of Health. (2023). Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines: Application to the Synthesis of Hydroxy-Substituted and Deuterium-Labeled Compounds. Available from: [Link]

-

SciSpace. (n.d.). Synthesis and characterization of bio‐based benzoxazines derived from thymol. Available from: [Link]

-

Scientific Reports. (2022). Biocatalytic decarboxylative Michael addition for synthesis of 1,4-benzoxazinone derivatives. Available from: [Link]

-

PubMed. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Available from: [Link]

-

ResearchGate. (n.d.). Preparation and properties of novel benzoxazine and polybenzoxazine with maleimide groups. Available from: [Link]

-

Middle East Technical University. (2021). PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF NAT. Available from: [Link]

-

MDPI. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Available from: [Link]

Sources

- 1. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Characterization of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for the detailed physicochemical characterization of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Given the limited availability of published data for this specific molecule, this document outlines a systematic, first-principles approach to determining its essential physical and chemical properties. We present a logical workflow, detailed experimental protocols, and the scientific rationale behind each analytical choice. This guide is intended for researchers, chemists, and drug development professionals tasked with establishing a definitive profile for novel chemical entities, ensuring data integrity and reproducibility.

Molecular Structure and Theoretical Properties

A thorough characterization begins with a foundational understanding of the molecule's structure. This compound is a substituted benzoxazine, a class of heterocyclic compounds known for their utility in polymer chemistry and as scaffolds in drug discovery.[1][2][3][4]

Chemical Structure:

(Simplified 2D representation)

The structure incorporates several key features that dictate its physical properties:

-

Benzoxazine Core: A bicyclic system containing a benzene ring fused to a 1,4-oxazine ring. This rigid, aromatic-containing core contributes to thermal stability and a relatively high melting point.

-

Aromatic Carboxylic Acid: This functional group is the primary determinant of the molecule's acidic character and strongly influences its solubility profile, particularly in aqueous basic solutions.[5]

-

N-Methyl Group: The methyl substitution on the nitrogen atom completes the tertiary amine within the oxazine ring, influencing its electronic properties and potential for intermolecular interactions.

Based on this structure, we can calculate the fundamental theoretical properties:

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.20 g/mol |

| Elemental Composition | C: 62.17%, H: 5.74%, N: 7.25%, O: 24.84% |

Analytical Workflow for Physicochemical Characterization

The characterization of a novel compound must follow a logical and systematic progression to ensure that each piece of data is built upon a reliable foundation. The initial and most critical step is to confirm the purity and identity of the analyte, as impurities can significantly alter physical measurements like melting point and solubility.[6][7]

The overall workflow is designed to move from macroscopic observations to detailed spectroscopic confirmation.

Caption: Overall workflow for physicochemical characterization.

Macroscopic Physical Properties

These fundamental properties provide the first tangible data points for the compound's profile.

Appearance

The physical state, color, and crystalline nature of the compound should be observed and recorded at ambient temperature. As a moderately sized organic molecule with aromatic character, this compound is expected to be a crystalline solid.

Melting Point Analysis

Causality and Expertise: The melting point is a critical indicator of purity. A pure crystalline solid will exhibit a sharp melting range, typically less than 2°C.[7] The presence of impurities disrupts the crystal lattice, resulting in a lower and broader melting range.[6][7] Therefore, this measurement serves as a self-validating check on the sample's purity before proceeding with more advanced analyses.

Experimental Protocol: Capillary Melting Point Determination [8][9]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to load a small amount (2-3 mm height).

-

Apparatus Insertion: Place the loaded capillary tube into the heating block of a modern melting point apparatus.

-

Rapid Heating (Scouting): Heat the sample rapidly to determine an approximate melting temperature. Allow the apparatus to cool.

-

Accurate Determination: Insert a new sample and heat rapidly to about 20°C below the approximate melting point.

-

Slow Heating: Decrease the heating rate to 1-2°C per minute.

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

Replicates: Perform the measurement in triplicate to ensure reproducibility.

Data Presentation:

| Parameter | Observation |

| Melting Range (T₁ - T₂) | To be determined (°C) |

| Appearance During Melting | e.g., Colorless liquid, decomposition |

Solubility Profiling

Causality and Expertise: A systematic solubility analysis provides powerful insights into the functional groups present.[5] The presence of the carboxylic acid group (acidic) and the tertiary amine within the benzoxazine ring (weakly basic) suggests a specific solubility pattern. The compound is expected to be soluble in dilute aqueous base due to the deprotonation of the carboxylic acid to form a soluble carboxylate salt.[10] Its solubility in acid is less certain and depends on the relative basicity of the nitrogen atom.

Experimental Protocol: Systematic Solubility Testing [10][11] General Procedure: For each solvent, add ~25 mg of the compound to a test tube, followed by 0.75 mL of the solvent in portions. Shake vigorously after each addition.

-

Water: Assess solubility to determine overall polarity.

-

5% NaOH (aq): If insoluble in water, test in dilute sodium hydroxide. Solubility indicates an acidic functional group (carboxylic acid or phenol).

-

5% NaHCO₃ (aq): If soluble in NaOH, test in sodium bicarbonate. Solubility here confirms a strongly acidic group like a carboxylic acid, as phenols are generally not acidic enough to react with bicarbonate.[10]

-

5% HCl (aq): If insoluble in water, test in dilute hydrochloric acid. Solubility indicates a basic functional group (e.g., an amine).

-

Organic Solvents: Test solubility in a range of organic solvents (e.g., ethanol, acetone, dichloromethane, hexanes) to establish a profile for use in reactions, purification, and formulation.

Solubility Workflow Diagram:

Caption: Decision tree for aqueous solubility analysis.

Data Presentation:

| Solvent | Solubility (e.g., Soluble, Sparingly Soluble, Insoluble) |

| Water | To be determined |

| 5% NaOH (aq) | Expected: Soluble |

| 5% NaHCO₃ (aq) | Expected: Soluble |

| 5% HCl (aq) | To be determined |

| Ethanol | To be determined |

| Dichloromethane | To be determined |

Spectroscopic and Spectrometric Characterization

These techniques provide unambiguous confirmation of the molecular structure by probing the interactions of the molecule with electromagnetic radiation and its behavior in electric/magnetic fields.

Mass Spectrometry (MS)

Causality and Expertise: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide an exact mass that confirms the molecular formula with high confidence. The fragmentation pattern observed can also offer structural clues that corroborate the proposed arrangement of atoms.

Expected Results:

-

Molecular Ion Peak (M⁺): An ion corresponding to the molecular weight (193.20) should be observed.

-

Exact Mass: HRMS should yield a mass measurement consistent with the formula C₁₀H₁₁NO₃.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Causality and Expertise: The UV-Vis spectrum of this molecule is dominated by the π → π* electronic transitions within the substituted benzene ring.[12][13] Aromatic compounds typically show a very intense primary absorption band around 200-210 nm and a less intense, structured secondary band between 250-280 nm.[14][15] The presence of the oxazine ring and carboxylic acid group, which are conjugated with the aromatic system, is expected to cause a bathochromic (red) shift of these bands to longer wavelengths compared to unsubstituted benzene.[12]

Infrared (IR) Spectroscopy

Causality and Expertise: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. Each bond vibrates at a specific frequency, providing a molecular "fingerprint."

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3300 - 2500 (broad) | Carboxylic Acid | O-H stretch |

| ~3050 | Aromatic C-H | C-H stretch |

| ~2950 | Aliphatic C-H | C-H stretch (N-CH₃, O-CH₂) |

| ~1700 | Carboxylic Acid | C=O stretch |

| 1600, 1500 | Aromatic Ring | C=C stretch |

| ~1250 | Aromatic Ether / Acid | C-O stretch |

| ~1100 | Aliphatic Ether | C-O-C stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality and Expertise: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR provides information on the different types of carbon atoms.

Predicted ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):

| Chemical Shift (δ, ppm) | Proton Type | Multiplicity | Integration |

| ~10-12 | Carboxylic Acid (-COOH) | Singlet (broad) | 1H |

| ~6.8 - 7.5 | Aromatic (-Ar-H) | Multiplets | 3H |

| ~4.4 | Oxazine Ring (-O-CH₂-N-) | Triplet | 2H |

| ~3.4 | Oxazine Ring (-O-CH₂-N-) | Triplet | 2H |

| ~2.9 | N-Methyl (-N-CH₃) | Singlet | 3H |

Predicted ¹³C NMR Chemical Shifts:

| Chemical Shift (δ, ppm) | Carbon Type |

| ~170 | Carboxylic Acid (-COOH) |

| ~115 - 150 | Aromatic (Ar-C) |

| ~65 | Oxazine Ring (-O-CH₂) |

| ~48 | Oxazine Ring (-CH₂-N-) |

| ~35 | N-Methyl (-N-CH₃) |

Summary of Physical Characteristics

This table should be populated with experimental data as it is generated to serve as a comprehensive reference sheet for the compound.

| Property | Value / Description | Method |

| Molecular Formula | C₁₀H₁₁NO₃ | - |

| Molecular Weight | 193.20 g/mol | Calculation / MS |

| Appearance | To be determined | Visual Inspection |

| Melting Range | To be determined | Capillary Method / DSC |

| Solubility | ||

| Water | To be determined | Visual Inspection |

| 5% NaOH (aq) | To be determined | Visual Inspection |

| 5% NaHCO₃ (aq) | To be determined | Visual Inspection |

| 5% HCl (aq) | To be determined | Visual Inspection |

| Spectroscopic Data | ||

| Mass Spec (HRMS) | m/z [M+H]⁺ = To be determined | ESI-TOF |

| UV-Vis λₘₐₓ | To be determined (nm) | UV-Vis Spectroscopy |

| IR νₘₐₓ | Key peaks to be listed (cm⁻¹) | FTIR |

| ¹H NMR δ | Key shifts to be listed (ppm) | NMR Spectroscopy |

| ¹³C NMR δ | Key shifts to be listed (ppm) | NMR Spectroscopy |

References

-

University of Pretoria. (n.d.). UV/VIS SPECTROSCOPY. Retrieved from [Link][12]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link][10]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link][8]

-

Química Organica.org. (n.d.). Vis-UV spectra of aromatic compounds. Retrieved from [Link][14]

-

Chey, W., & Calder, G. V. (1972). Method for Determining Solubility of Slightly Soluble Organic Compounds. Analytical Chemistry, 44(4), 837-839.[16]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link][17]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link][6]

-

Fiveable. (n.d.). Spectroscopy of Aromatic Compounds. Retrieved from [Link][13]

-

RSC Education. (n.d.). Melting point determination. Retrieved from [Link][7]

-

Encyclopedia.pub. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids. Retrieved from [Link][18]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link][9]

-

University of Toronto Scarborough. (n.d.). Solubility. Retrieved from [Link][5]

-

Palomar College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link][11]

-

Chemistry LibreTexts. (2024, September 26). Spectroscopy of Aromatic Compounds. Retrieved from [Link][15]

-

MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link][19]

-

Cherukupalli, S., et al. (2014). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Designed Monomers and Polymers, 17(5), 441-449.[1]

-

Wang, C. F., et al. (2019). Synthesis and Properties of Quinoxaline-Containing Benzoxazines and Polybenzoxazines. ACS Omega, 4(7), 12345-12353.[2]

-

El-Faham, A., et al. (2023). Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. RSC Advances, 13(30), 20847-20869.[3]

-

ResearchGate. (n.d.). Synthesis of benzoxazine derivatives and their polymers. Retrieved from [Link][20]

-

Wikipedia. (n.d.). Polybenzoxazine. Retrieved from [Link][4]

-

Lin, C. H., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 705.[21]

-

ResearchGate. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Retrieved from [Link][22]

Sources

- 1. Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability | Semantic Scholar [semanticscholar.org]

- 2. Synthesis and Properties of Quinoxaline-Containing Benzoxazines and Polybenzoxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polybenzoxazine - Wikipedia [en.wikipedia.org]

- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 8. westlab.com [westlab.com]

- 9. pennwest.edu [pennwest.edu]

- 10. scribd.com [scribd.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. repository.up.ac.za [repository.up.ac.za]

- 13. fiveable.me [fiveable.me]

- 14. Vis-UV spectra of aromatic compounds [quimicaorganica.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

Foreword: Navigating the Crucial Parameter of Solubility in Drug Discovery

In the landscape of drug discovery and development, the aqueous solubility of a new chemical entity (NCE) is a cornerstone physicochemical property. It dictates the compound's behavior in biological systems, influencing everything from absorption and distribution to the reliability of in vitro assay results.[1][2] Poor solubility can lead to erratic bioavailability, underestimated toxicity, and significant hurdles in formulation development, ultimately increasing costs and timelines.[1][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, experimentally determine, and strategically approach the solubility of a specific molecule of interest: 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid.

Molecular Profile and Predicted Physicochemical Properties

Understanding the structural attributes of this compound is the first step in predicting its solubility behavior.

-

Structure: The molecule possesses a benzoxazine core, a heterocyclic system containing both an oxygen and a nitrogen atom. Key functional groups include a carboxylic acid (-COOH) and a tertiary amine within the oxazine ring, along with a methyl group on the nitrogen.

-

Ionization: The carboxylic acid group is acidic and will deprotonate to form a carboxylate anion (-COO⁻) at pH values above its pKa. This ionization dramatically increases the molecule's polarity and, consequently, its aqueous solubility.[4][5] Conversely, at low pH, the compound will exist in its neutral, less soluble form.[4] The tertiary amine is basic, but its pKa is likely low due to the influence of the aromatic ring, meaning it will be predominantly neutral under physiological conditions.

-

Lipophilicity (logP): The presence of the benzene ring and the dihydro-oxazine structure contributes to the molecule's lipophilicity (tendency to dissolve in fats, oils, and non-polar solvents). While no experimental logP is available, computational predictions would likely place it in a moderately lipophilic range. This inherent lipophilicity will counteract its aqueous solubility, especially in its neutral state.

-

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor (the -OH) and acceptor (the C=O). The ether oxygen and the tertiary amine nitrogen in the ring can also act as hydrogen bond acceptors. These interactions are crucial for dissolution in protic solvents like water.

Due to the lack of specific experimental data for this compound, predictive models (such as those available through SwissADME or similar platforms) are recommended for obtaining initial estimates of pKa and logP to guide experimental design.[6]

The Duality of Solubility: Thermodynamic vs. Kinetic

In drug discovery, solubility is assessed in two distinct but complementary ways: thermodynamic and kinetic.[2][3]

-

Thermodynamic Solubility: This is the true, equilibrium solubility of a compound. It represents the maximum concentration a compound can achieve in a solvent when the dissolved and undissolved solid forms are in equilibrium.[2][7][8] This value is critical for late-stage development and formulation, as it defines the upper limit of solubility under stable conditions.[3][9] The most reliable method for its determination is the shake-flask method .[10]

-

Kinetic Solubility: This measures the concentration of a compound when it first precipitates out of a solution that was prepared by diluting a high-concentration stock (typically in DMSO) into an aqueous buffer.[9] This method is rapid, requires minimal compound, and is well-suited for the high-throughput screening environments of early drug discovery.[1][9] However, it often overestimates the true thermodynamic solubility because it can generate supersaturated solutions.[10]

Experimental Determination of Solubility

This section provides detailed, step-by-step protocols for determining both thermodynamic and kinetic solubility.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is considered the gold standard for measuring equilibrium solubility.[10] It ensures that the system has reached a true equilibrium between the solid and solution phases.

Objective: To determine the maximum equilibrium concentration of this compound in a given solvent.

Materials:

-

This compound (solid powder)

-

Selected solvents (e.g., Phosphate Buffered Saline (PBS) at various pHs, water, ethanol, etc.)

-

Glass vials with screw caps (e.g., 1.5 mL or 2 mL)

-

Thermomixer or orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters, filter plates)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

-

Analytical balance

Step-by-Step Methodology:

-

Preparation: Accurately weigh an excess amount of the solid compound (e.g., 1-2 mg) into a glass vial.[7] The key is to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent or buffer to the vial.[7]

-

Equilibration: Seal the vials tightly and place them in a thermomixer or shaker. Incubate at a constant temperature (e.g., 25°C or 37°C) with vigorous agitation (e.g., 700-1000 rpm) for an extended period, typically 24 hours, to ensure equilibrium is reached.[3][7]

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Separate the saturated supernatant from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes). Carefully collect the supernatant without disturbing the pellet.

-

Filtration: Withdraw the supernatant using a syringe and pass it through a low-binding filter (e.g., 0.45 µm PVDF or PTFE) to remove any remaining solid particles. Discard the initial few drops to avoid filter adsorption effects.

-

-

Quantification:

-

Prepare a series of calibration standards of the compound with known concentrations in the same solvent or an appropriate mixture.

-